What is the structure of Azido-PEG2-Amine?
What is the structure of Azido-PEG2-Amine?
An In-depth Technical Guide to the Structure and Application of Azido-PEG2-Amine
Executive Summary
Azido-PEG2-Amine is a heterobifunctional crosslinker that has become an indispensable tool in modern bioconjugation, drug delivery, and molecular sciences. Its architecture, featuring a primary amine, a bioorthogonal azide group, and a short, hydrophilic di(ethylene glycol) spacer, offers a powerful combination of reactivity, specificity, and favorable physicochemical properties. This guide provides a detailed exploration of its molecular structure, the orthogonal reactivity of its functional termini, and its strategic application in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind its reaction mechanisms, provide validated experimental protocols, and outline methods for its analytical characterization, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile linker.
The Emergence of Heterobifunctional PEG Linkers in Bioconjugation
Poly(ethylene glycol) (PEG) is a biocompatible, non-toxic, and highly water-soluble polymer composed of repeating ethylene oxide units.[1][2] In pharmaceutical sciences, the covalent attachment of PEG chains to therapeutic molecules—a process known as PEGylation—is a well-established strategy to improve drug solubility, prolong circulation half-life, and reduce immunogenicity.[2][3]
Building upon this foundation, PEG linkers have been engineered to connect distinct molecular entities. Heterobifunctional linkers , such as Azido-PEG2-Amine, are particularly valuable as they possess two different reactive groups at their termini. This design allows for the controlled, stepwise conjugation of two different molecules, preventing the formation of undesirable homodimers and enabling the precise assembly of complex architectures. Azido-PEG2-Amine exemplifies this class of reagents, providing a reliable bridge between biological molecules and therapeutic or diagnostic agents.
Molecular Architecture of Azido-PEG2-Amine
The efficacy of Azido-PEG2-Amine stems from the distinct roles of its three constituent parts: the primary amine, the azide terminus, and the PEG2 spacer. Its formal IUPAC name is 2-[2-(2-azidoethoxy)ethoxy]ethanamine.[4][5]
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The Primary Amine (-NH₂) Terminus: This functional group is a potent nucleophile and serves as a reactive handle for conjugation to various electrophiles.[6][7] It is particularly effective for reacting with carboxylic acids (often activated as N-hydroxysuccinimide esters) to form highly stable amide bonds.[8][9]
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The Azide (-N₃) Terminus: The azide group is prized for its stability and lack of reactivity with most functional groups found in biological systems, a property known as bioorthogonality.[10][11] Its primary role is to participate in highly specific "click chemistry" reactions, most notably with alkyne-containing molecules.[12][13]
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The Di(ethylene Glycol) (PEG2) Spacer: This short, hydrophilic chain is central to the linker's utility. It enhances the aqueous solubility of the linker and any hydrophobic molecules attached to it.[3][14] Furthermore, it provides a well-defined spatial separation of 7.7 Å between the conjugated molecules, which can be critical for maintaining their independent biological functions.[11][15]
Table 1: Physicochemical Properties of Azido-PEG2-Amine
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₄O₂ | [4][5][8] |
| Molecular Weight | 174.20 g/mol | [4][5][8] |
| CAS Number | 166388-57-4 | [4][5][8] |
| Appearance | Liquid | [5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [8] |
| Storage Conditions | -20°C for long-term storage | [5][8][16] |
Chemical Reactivity and The Power of Orthogonality
The strategic advantage of Azido-PEG2-Amine lies in the orthogonal nature of its two terminal groups; the reaction conditions for one do not interfere with the other, enabling highly controlled, multi-step syntheses.[15][17]
The Amine Moiety: A Nucleophilic Hub for Amidation
The primary amine is a strong nucleophile that readily reacts with electrophilic functional groups.[18] The most common application is its reaction with N-hydroxysuccinimide (NHS) esters to form a chemically stable amide bond. This reaction is a cornerstone of bioconjugation because many proteins and antibodies can be modified at their solvent-exposed lysine residues.
Causality of Experimental Choice: The reaction is typically performed in a slightly basic buffer (pH 7.5-8.5). This is a critical choice: the amine must be in its deprotonated, nucleophilic state (-NH₂) to react efficiently, but a pH that is too high can lead to hydrolysis of the NHS ester, reducing conjugation efficiency. Therefore, this pH range represents a carefully optimized balance to maximize amide bond formation while minimizing side reactions.
The Azide Moiety: A Bioorthogonal Handle for "Click Chemistry"
The azide group is the key to one of the most powerful sets of reactions in chemical biology: "click chemistry".[12] This term describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The azide-alkyne cycloaddition is the premier example.[]
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[12] It is extremely efficient and rapid but requires a copper(I) catalyst, which can be toxic to living cells, making it ideal for in vitro applications.[11]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).[20] The inherent ring strain of the alkyne allows it to react spontaneously with the azide, forming a triazole ring. This copper-free approach is the method of choice for applications in living systems, including live-cell imaging.[11]
Core Applications in Research and Drug Development
The unique trifecta of properties—nucleophilic amine, bioorthogonal azide, and hydrophilic spacer—makes Azido-PEG2-Amine a versatile tool for several cutting-edge applications.
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Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Azido-PEG2-Amine can be used to first attach the linker to the antibody (via lysine amidation) and then "click" the cytotoxic payload onto the azide terminus, or vice-versa.[3][14] The PEG linker can improve the ADC's solubility and pharmacokinetic profile.[3]
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PROTACs: PROTACs are heterobifunctional molecules that induce protein degradation by simultaneously binding to a target protein and an E3 ubiquitin ligase. Azido-PEG2-Amine is an ideal linker for connecting the target-binding ligand to the E3-binding ligand.[20][]
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Surface and Nanoparticle Functionalization: The linker can be used to immobilize biomolecules onto surfaces or nanoparticles.[1] For example, the amine can react with an activated surface, leaving the azide group available to capture an alkyne-modified protein or peptide from solution.
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Multimodal Imaging Agents: The orthogonal reactivity allows for the construction of sophisticated probes where, for instance, a targeting molecule (like a peptide) is attached via the amine, and a fluorescent dye is attached via the azide, creating a targeted imaging agent.[15]
Experimental Protocols and Methodologies
The following protocols are generalized methodologies. Researchers must optimize molar ratios, reaction times, and purification strategies based on the specific molecules involved.
Protocol 1: NHS Ester Conjugation to a Protein via the Amine Terminus
This protocol describes the labeling of a protein with an NHS-ester-functionalized molecule using the amine group of Azido-PEG2-Amine. It assumes the protein has already been conjugated to the linker.
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Reagent Preparation:
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Protein-Linker Conjugate: Prepare a solution of the protein already conjugated with Azido-PEG2-Amine in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
NHS Ester Stock: Dissolve the alkyne-functionalized NHS ester in a dry, water-miscible organic solvent like DMSO to a concentration of 10-20 mM. Causality: Using a dry solvent is crucial as the NHS ester is highly susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein-linker solution.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted small molecules and quenching buffer using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Validation:
-
Confirm conjugation using SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy (if the label has a chromophore), and/or mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to the azide terminus of a protein-linker conjugate.
-
Reagent Preparation:
-
Azide-Functionalized Protein: Prepare a solution of the protein-Azido-PEG2-Amine conjugate in a degassed reaction buffer (e.g., PBS, pH 7.4).
-
Alkyne Molecule: Prepare a stock solution of the alkyne-containing molecule in DMSO or water.
-
Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA) at a 1:5 molar ratio in water.
-
Reductant: Prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM). Causality: Ascorbate reduces Cu(II) to the active Cu(I) catalytic state and protects it from oxidation.
-
-
Click Reaction:
-
To the azide-functionalized protein, add the alkyne molecule (typically 10- to 50-fold molar excess).
-
Add the CuSO₄/Ligand premix to a final concentration of ~1 mM copper.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~5 mM.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugate using SEC, dialysis, or affinity chromatography to remove the copper catalyst and excess reagents.[15]
-
-
Validation:
-
Confirm successful conjugation via mass spectrometry, which will show the expected mass addition of the alkyne-molecule.
-
Analytical Characterization
Confirming the identity and purity of Azido-PEG2-Amine and its conjugates is critical for reproducible results.
Table 2: Key Analytical Signatures
| Technique | Analyte | Expected Result | Reference(s) |
| FTIR Spectroscopy | Azido-PEG2-Amine | Strong, sharp absorbance peak around 2100 cm⁻¹ characteristic of the azide (N=N=N) asymmetric stretch. Disappearance of this peak after a successful click reaction is a key diagnostic. | [22][23] |
| ¹H-NMR Spectroscopy | Azido-PEG2-Amine | Characteristic peaks for the ethylene glycol protons (-O-CH₂-CH₂-O-) typically appear around 3.6 ppm. Protons adjacent to the amine and azide groups will have distinct chemical shifts. | [23] |
| Mass Spectrometry (ESI-MS) | Azido-PEG2-Amine | A parent ion peak corresponding to the expected mass [M+H]⁺ at m/z ≈ 175.12. | [24] |
| Mass Spectrometry (ESI-MS) | Conjugates | A shift in the parent mass corresponding precisely to the mass of the conjugated molecule(s). High-resolution MS is essential for confirming the final product. | [24] |
Conclusion: The Strategic Value of Azido-PEG2-Amine
Azido-PEG2-Amine is more than a simple chemical; it is a molecular scaffold for innovation. Its value lies in its predictable, orthogonal reactivity combined with the beneficial properties of its hydrophilic PEG spacer. This combination provides researchers and drug developers with a high degree of control for assembling complex, multifunctional biomolecular systems. As the demand for precision therapeutics like ADCs, targeted protein degraders, and advanced diagnostics continues to grow, the strategic application of well-defined linkers like Azido-PEG2-Amine will remain a cornerstone of progress in medicine and biotechnology.
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